Ethyl 3-bromo-2-chloro-5-fluorobenzoate
Overview
Description
Ethyl 3-bromo-2-chloro-5-fluorobenzoate is an organic compound with the molecular formula C9H7BrClFO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and fluorine atoms, and the carboxylic acid group is esterified with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-2-chloro-5-fluorobenzoate can be synthesized through a multi-step process involving the halogenation of benzoic acid derivatives. One common method involves the bromination of 2-chloro-5-fluorobenzoic acid, followed by esterification with ethanol in the presence of a catalyst such as sulfuric acid. The reaction conditions typically include:
Temperature: 60-80°C
Catalyst: Sulfuric acid
Solvent: Ethanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Materials: 2-chloro-5-fluorobenzoic acid, bromine, ethanol
Catalysts: Sulfuric acid or other suitable acids
Reaction Conditions: Controlled temperature and pressure to optimize the reaction rate and yield
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-2-chloro-5-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Nucleophilic Substitution: Products include substituted benzoates with various functional groups.
Reduction: Products include alcohol derivatives of the original ester.
Oxidation: Products include carboxylic acids and other oxidized forms.
Scientific Research Applications
Ethyl 3-bromo-2-chloro-5-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-2-chloro-5-fluorobenzoate involves its interaction with various molecular targets. The presence of halogen atoms (bromine, chlorine, and fluorine) on the benzene ring can influence the compound’s reactivity and binding affinity to biological molecules. The ester group can undergo
Properties
IUPAC Name |
ethyl 3-bromo-2-chloro-5-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClFO2/c1-2-14-9(13)6-3-5(12)4-7(10)8(6)11/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXDZCABARKSCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)F)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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